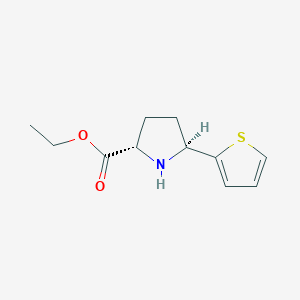

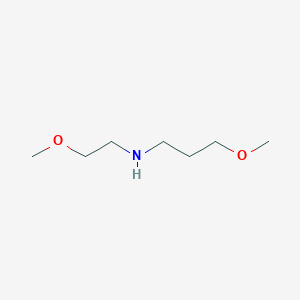

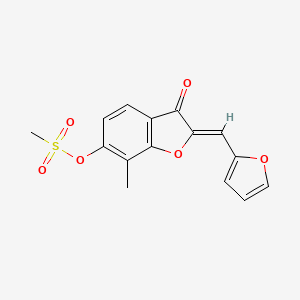

![molecular formula C23H25NO3 B2454191 2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol CAS No. 321432-74-0](/img/structure/B2454191.png)

2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a versatile and easily recyclable oxidant . DDQ is known to mediate hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol” are not explicitly provided in the search results .Aplicaciones Científicas De Investigación

3,4-Dimethoxybenzyl Group as a Protective Group

The 3,4-dimethoxybenzyl group in the compound can act as a solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers . This group increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .

Applications in Oxidation Reactions

The compound may have potential applications in oxidation reactions. For instance, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential, commonly mediating hydride transfer reactions . The presence of aromatic rings in your compound could potentially interact with DDQ in similar oxidation reactions.

Potential Antimetabolite Applications

While the specific compound has not been directly linked to antimetabolite applications, it’s worth noting that modifications of the molecule could potentially lead to therapeutically significant antimetabolites . Antimetabolites are a class of compounds that interfere with the normal metabolic processes within cells, often used in cancer treatment.

Potential Applications in Material Science

Given the presence of aromatic rings and the 3,4-dimethoxybenzyl group, the compound could potentially be used in the formation of self-assembled monolayers (SAMs), which are frequently used in a wide range of applications in material science .

Potential Applications in Organic Synthesis

The compound could potentially be used in organic synthesis, particularly in reactions involving the formation or breaking of C-C, C-O, and C-N bonds .

Potential Applications in Drug Delivery

Given the potential solubility and stability provided by the 3,4-dimethoxybenzyl group, the compound could potentially be used in drug delivery systems, where such properties are often desirable .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methylamino]-1,1-diphenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-26-21-14-13-18(15-22(21)27-2)16-24-17-23(25,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,24-25H,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBWAOYIUDTICH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

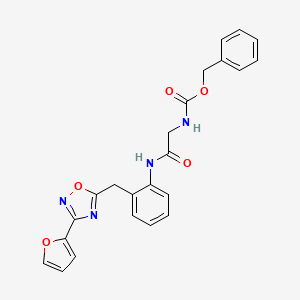

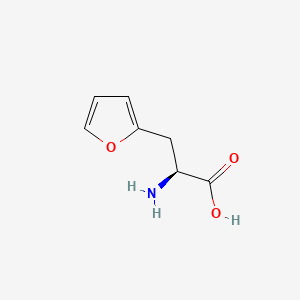

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2454112.png)

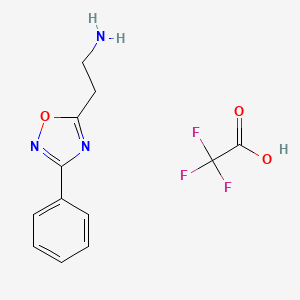

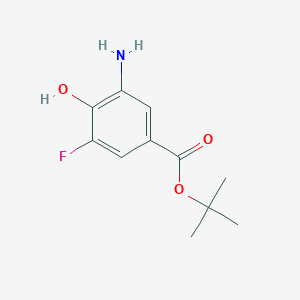

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2454117.png)

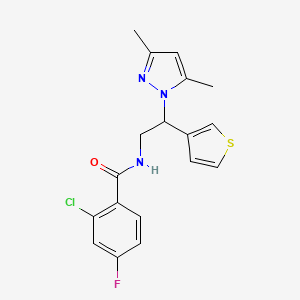

![3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide](/img/structure/B2454123.png)